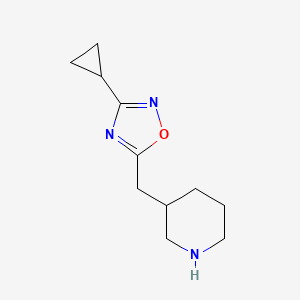

3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole

Description

Structural Characteristics of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole heterocycle is a five-membered aromatic ring containing one oxygen atom at position 2 and two nitrogen atoms at positions 1 and 4. Most 1,2,4-oxadiazole compounds, including this compound, have both C(3) and C(5) positions substituted with various functional groups.

A key structural characteristic of the 1,2,4-oxadiazole ring is its bioisosteric equivalence with ester and amide moieties, due to its ability to create specific interactions such as hydrogen bonding. This makes 1,2,4-oxadiazoles particularly useful alternatives when the instability of ester or amide groups is observed, for example, when hydrolysis may occur. Additionally, the 1,2,4-oxadiazole nucleus demonstrates exceptional chemical stability in both aqueous solutions and organic phases.

In this compound, the cyclopropyl group attached at position 3 consists of a three-membered ring of carbon atoms, which introduces structural strain and unique reactivity to the molecule. At position 5, the piperidin-3-ylmethyl group provides a basic nitrogen-containing six-membered ring connected via a methylene bridge. This specific substitution pattern creates a molecule with distinctive spatial arrangement and potential for interaction with biological targets.

When examining the reactivity of 1,2,4-oxadiazoles, it is important to note that the N(3) atom typically displays nucleophilic character while the carbon atoms have electrophilic properties. Additionally, the 1,2,4-oxadiazole nucleus has a relatively low level of aromaticity, and the O-N bond can potentially be reduced by opening the ring. These characteristics explain why 1,2,4-oxadiazoles can undergo various thermal or photochemical rearrangements to form other heterocyclic systems.

Significance of Piperidine and Cyclopropyl Moieties in Bioactive Compounds

The piperidine and cyclopropyl moieties present in this compound each contribute significantly to the potential biological activity of this compound.

Piperidine is a six-membered heterocyclic ring containing one nitrogen atom. Compounds containing the piperidine group are highly attractive as building blocks for designing new drugs, and functionalized piperidines are of significant interest due to their prevalence in the pharmaceutical field. Piperidine-containing compounds have demonstrated diverse biological activities, including notable effects on the central nervous system.

Research has shown that the piperidine moiety possesses monoamine oxidase (MAO) inhibitory activity. Studies examining the structure-activity relationships of piperidine derivatives have revealed that the piperidine nucleus interacts with amino acid residues present in the entrance cavity of MAO. This interaction can be modified by various substitutions on the piperidine ring:

- Substitution of the piperidine ring with electron-withdrawing groups at the third or fourth position may produce nonselective MAO inhibitors

- Electron-donating groups such as methoxy and methyl groups at the third or fourth position can lead to selective MAO-B inhibition

- The presence of an electron-withdrawing substituent linked to the first position of piperidine appears important for MAO inhibition

The cyclopropyl moiety, another key structural element in this compound, also contributes significantly to the compound's potential bioactivity. Cyclopropane rings are strained three-membered carbon rings that possess unique chemical properties. Due to their π-like characteristics, cyclopropyl groups provide an electrophilic center that can be subjected to nucleophilic attack, potentially resulting in ring-opening or expansion reactions.

In bioactive compounds, cyclopropyl moieties are often strategically incorporated as substituents to enhance reactivity or enable specific mechanisms of action. For example, research on cyclopropyl carbohydrates has demonstrated that these compounds can undergo enzymatic cyclopropane ring-opening reactions accompanied by clear diastereoselective preferences. This mechanism can potentially lead to the formation of covalent bonds with target enzymes, resulting in irreversible inhibition.

The combination of the cyclopropyl group and piperidine ring within the this compound structure creates a molecule with multiple pharmacophoric elements, each contributing to potential interactions with biological targets.

Historical Context of this compound Research

The history of 1,2,4-oxadiazole research dates back to 1884 when Tiemann and Krüger synthesized the 1,2,4-oxadiazole nucleus for the first time. Since then, numerous methods for synthesizing 1,2,4-oxadiazole derivatives have been developed. The most widely applied methods include heterocyclization between amidoximes and acid derivatives, and 1,3-dipolar cycloaddition of nitriles and nitrile oxides.

Interest in 1,2,4-oxadiazoles for biological applications has doubled in the last fifteen years. This increased attention has led to the discovery of several commercially available drugs containing the 1,2,4-oxadiazole nucleus, including Oxolamine, Prenoxdiazine (cough suppressants), Butalamine (vasodilator), Fasiplon (anxiolytic), Pleconaril (antiviral), Ataluren (Duchenne muscular dystrophy treatment), and Proxazole (gastrointestinal disorder treatment).

Table 2: Comparison of this compound and Related Compounds

| Compound | CAS Number | Key Structural Features | Distinguishing Characteristics |

|---|---|---|---|

| This compound | 1247982-73-5 | Cyclopropyl at position 3, piperidin-3-ylmethyl at position 5 | Methylene linker attached to piperidine at position 3 |

| 5-Cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole | 1210470-78-2 | Cyclopropyl at position 5, piperidin-4-ylmethyl at position 3 | Methylene linker attached to piperidine at position 4, reversed substitution pattern on oxadiazole |

The research on this compound is part of this broader interest in 1,2,4-oxadiazole derivatives. A closely related compound, 5-Cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole, has also been studied. This compound differs from this compound in the positions of the cyclopropyl and piperidinylmethyl groups on the oxadiazole ring, as well as the position of attachment on the piperidine ring (position 4 instead of position 3).

The development of these specialized 1,2,4-oxadiazole derivatives with piperidine and cyclopropyl moieties represents a sophisticated approach to designing compounds with specific structural features that may interact with particular biological targets. The combination of these three pharmacophores—1,2,4-oxadiazole, piperidine, and cyclopropyl—in a single molecule reflects the ongoing evolution of medicinal chemistry strategies to create compounds with optimized biological activities.

Properties

IUPAC Name |

3-cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-2-8(7-12-5-1)6-10-13-11(14-15-10)9-3-4-9/h8-9,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVVXUCVHCAXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=NC(=NO2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Methods Relevant to 3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole

Given the structural features of this compound, the most applicable synthetic route is the condensation of amidoximes with carboxylic acid esters in superbase media at ambient temperature. This method offers a balance of operational simplicity, good yields, and mild conditions.

One-Pot Ambient-Temperature Synthesis Using Amidoximes and Esters in Superbase Medium

A breakthrough method reported by Baykov et al. (2017) allows the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles via direct condensation of amidoximes with carboxylic acid esters in a superbase medium composed of MOH (alkali metal hydroxide) and DMSO at room temperature. This method is particularly relevant due to:

- Avoidance of harsh conditions

- Elimination of the need to isolate O-acylamidoximes

- Moderate to excellent yields (11–90%)

- Simple purification protocols

- Applicability to a wide range of alkyl, aryl, and heteroaryl amidoximes and esters

Reaction Conditions and Optimization

| Parameter | Details | Notes |

|---|---|---|

| Base | NaOH or KOH | NaOH preferred for cost and efficiency |

| Solvent | Dimethyl sulfoxide (DMSO) | Polar aprotic, supports superbase medium |

| Temperature | Ambient (room temperature) | Mild conditions, avoids decomposition |

| Reaction Time | 4–24 hours | Dependent on substrates and base ratio |

| Base to Ester Molar Ratio | 1:1 optimal | Ensures maximum yield |

| Catalyst | None required beyond base | Simplifies procedure |

Representative Reaction Example

- Starting materials: 4-methylphenyl amidoxime and ethyl acetate

- Base: KOH/DMSO superbase system

- Yield: 55% after 4 hours stirring at room temperature

Further base screening showed NaOH and t-BuOK gave comparable yields, but NaOH was preferred due to cost-effectiveness.

Influence of Base and Ester Variations

- Equimolar base and ester ratios yielded the best results.

- Using catalytic amounts of base reduced yields and increased side products such as nitriles.

- Different esters (methyl, ethyl, tert-butyl) showed good reactivity with similar yields.

- Benzoic acid methyl and ethyl esters also reacted well, expanding substrate scope.

Microwave-Assisted Synthesis

Microwave irradiation has been applied to the heterocyclization of amidoximes with acyl chlorides or esters in the presence of catalysts like NH4F/Al2O3 or K2CO3. This approach offers:

- Extremely short reaction times

- Good yields

- Reduced use of volatile organic solvents

- Environmentally friendly profile

However, this method requires specialized equipment and may have limitations with scale-up.

Other Synthetic Innovations

- One-pot synthesis via Vilsmeier reagent activation of carboxylic acids has been reported, providing good to excellent yields (61–93%) with simple purification.

- Tandem reactions involving nitroalkenes and arenes in the presence of triflic acid (TfOH) provide rapid synthesis (~10 minutes) with high yields (~90%), but require superacid-resistant substrates.

Comparative Summary of Preparation Methods

| Method | Reaction Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Amidoxime + Acyl Chloride | TBAF/pyridine catalyst, moderate temp | Moderate (varies) | Established method, simple reagents | Harsh conditions, purification issues |

| Amidoxime + Ester in Superbase | NaOH/DMSO, room temp, 4-24 h | 11–90% | Mild, one-pot, broad substrate scope | Longer reaction times for some substrates |

| Microwave-Assisted | Microwave, catalysts, short time | Good | Fast, environmentally friendly | Requires microwave equipment |

| 1,3-Dipolar Cycloaddition | Pt(IV) catalyst, mild temp | Low to moderate | Mild conditions | Expensive catalyst, low yields |

| Vilsmeier Reagent Activation | One-pot, room temp | 61–93% | Good yields, simple purification | Requires activation step |

| TfOH-Mediated Tandem Reaction | Superacid, 10 min | ~90% | Very fast, high yield | Substrate limitations due to acid sensitivity |

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Synthesis Overview

- Starting Materials : Common precursors include piperidine derivatives and cyclopropyl-containing compounds.

- Key Reactions :

- Formation of the oxadiazole ring via condensation reactions.

- Alkylation processes to introduce the piperidine side chain.

The synthesis can be optimized for yield and purity using various solvents and catalysts.

Pharmacological Applications

The compound has shown promise in several pharmacological applications:

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or pathways associated with cancer cell proliferation. For example, studies have demonstrated that related compounds can inhibit p21-activated kinase (PAK4), which is implicated in tumor growth and metastasis .

Neuropharmacology

Given the presence of the piperidine moiety, this compound may interact with neurotransmitter systems. Compounds with similar structures have been investigated for their potential in treating neurological disorders through modulation of receptors involved in mood regulation and cognition.

Antimicrobial Properties

Some studies suggest that oxadiazole derivatives possess antimicrobial activities against various pathogens. The presence of nitrogen atoms in the oxadiazole ring may enhance interactions with microbial targets, leading to effective inhibition of growth.

Case Study 1: Anticancer Mechanism

A study published in Molecules explored a series of oxadiazole derivatives, including those structurally related to 3-cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole. These compounds were tested against several cancer cell lines, showing IC50 values indicating effective inhibition at micromolar concentrations. The study concluded that modifications to the piperidine group significantly impacted anticancer activity .

Case Study 2: Neuropharmacological Effects

In another investigation focusing on neuropharmacology, a related compound was evaluated for its effects on cognitive function in animal models. Results indicated improved memory retention and reduced anxiety-like behaviors when administered at specific dosages, suggesting potential therapeutic benefits for conditions such as anxiety disorders and depression .

Mechanism of Action

The mechanism by which 3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 1247982-73-5

- Molecular Formula : C₁₁H₁₇N₃O

- Molecular Weight : 207.27 g/mol

- Structural Features: The compound consists of a 1,2,4-oxadiazole core substituted at position 3 with a cyclopropyl group and at position 5 with a piperidin-3-ylmethyl moiety.

Structural Analogues and Their Properties

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects :

- Cyclopropyl vs. Phenyl/Isopropyl : The cyclopropyl group enhances metabolic stability and rigidity compared to bulkier aryl or alkyl groups .

- Piperidinylmethyl vs. Triazole/Thiazole : The piperidine ring may improve solubility and target binding due to its basic nitrogen, whereas triazole/thiazole groups enhance π-π stacking and hydrogen bonding .

Biological Relevance: The piperidinylmethyl substitution in the target compound is structurally distinct from GSK1292263’s piperidinyl-oxypyridinyl group, which targets GPR119 for diabetes .

Polymorphism and Stability

Polymorphic Behavior :

- The compound 3-Cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole exhibits concomitant polymorphs with minor packing differences, analyzed via pairwise interaction energies .

Estimated Physicochemical Properties

Table 2: Predicted Properties (Compared to a Pyrrolidine Analogue )

Notes: The piperidine ring’s basicity may improve aqueous solubility compared to pyrrolidine analogues, which have smaller rings and lower polarity .

Biological Activity

3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and pharmacological properties based on diverse research findings.

- Molecular Formula : C11H17N3O

- Molecular Weight : 207.28 g/mol

- IUPAC Name : this compound

- InChI Key : FJVVXUCVHCAXTB-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been assessed through various studies highlighting its potential in different therapeutic areas.

Antimicrobial Activity

Research indicates that compounds similar to 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance:

- A study demonstrated that oxadiazole derivatives possess strong bactericidal effects against various bacterial strains, including Staphylococcus spp. .

- The lipophilicity of these compounds is a critical factor influencing their antimicrobial efficacy, suggesting that modifications to enhance this property could lead to improved activity .

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been extensively studied:

- Compounds with oxadiazole structures have shown cytotoxic effects against several cancer cell lines. For example, derivatives exhibited IC50 values in the micromolar range against MCF-7 and HeLa cells .

- Flow cytometry analyses revealed that certain oxadiazole derivatives induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .

Case Studies

Several case studies have explored the biological activities of related compounds:

- Study on Antimicrobial Activity :

- Cytotoxicity Assessment :

- Mechanistic Insights :

Research Findings Summary Table

| Property | Finding |

|---|---|

| Antimicrobial Efficacy | Strong activity against Staphylococcus spp. |

| Cytotoxicity | IC50 values in micromolar range for cancer cell lines |

| Mechanism | Induces apoptosis via p53 and caspase pathways |

| Lipophilicity | Critical for predicting biological activity |

Q & A

Q. How does the compound’s stability vary under physiological conditions?

- Methodological Answer : Perform accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4). Monitor degradation via HPLC-MS. Oxadiazole rings are stable at 37°C for >24 hours, but piperidine N-methylation reduces hydrolytic susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.